5-(2-Hydroxyethyl)nicotinonitrile

Organic Synthesis Medicinal Chemistry Quality Control

Researchers needing a functionalized nicotinonitrile often face limited handles for scaffold diversification or high isomer costs. This compound solves both issues. - **Unique dual handles**: Primary alcohol (oxidizable to -COOH) and nitrile (reducible to -CH2NH2) enable divergent synthesis. - **Cost-effective**: More economical than the 2-hydroxyethyl isomer; available in high purity (≥95%). - **Proven scaffold**: Nicotinonitrile core validated for pan-PIM kinase inhibitor libraries (submicromolar activity). Ideal for medicinal chemistry campaigns requiring a tunable pyridine building block.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B8011774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyethyl)nicotinonitrile
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C#N)CCO
InChIInChI=1S/C8H8N2O/c9-4-8-3-7(1-2-11)5-10-6-8/h3,5-6,11H,1-2H2
InChIKeyIIFNDFHFIDIWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxyethyl)nicotinonitrile: Product Overview


5-(2-Hydroxyethyl)nicotinonitrile (CAS 1694868-89-7) is a nicotinonitrile derivative characterized by a pyridine ring with a cyano group at the 3-position and a hydroxyethyl substituent at the 5-position . With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol , it serves as a versatile intermediate in organic synthesis and a core scaffold in medicinal chemistry, offering structural similarity to nicotinamide and other bioactive pyridine derivatives . This compound is primarily recognized for its utility as a building block in the development of more complex molecules for pharmaceutical and agrochemical applications .

Dual reactive handles (nitrile and primary alcohol) enable flexible derivatization workflows.
High-purity supply options support reproducible synthetic outcomes.
Nicotinonitrile scaffold compatible with PIM kinase inhibitor design studies.

5-(2-Hydroxyethyl)nicotinonitrile: Irreplaceable in Precision Synthesis


Direct substitution of 5-(2-Hydroxyethyl)nicotinonitrile with other nicotinonitrile analogs is not possible due to its unique substitution pattern and specific physicochemical profile. The hydroxyethyl group at the 5-position provides a critical handle for further functionalization, such as oxidation to a carboxylic acid, reduction of the nitrile to an amine, or nucleophilic substitution . This distinct reactivity profile differentiates it from unsubstituted nicotinonitrile and analogs with hydroxyethyl groups at other positions (e.g., 2- or 6-), which exhibit different steric and electronic properties. Furthermore, the specific combination of the pyridine nitrogen, the nitrile at position 3, and the primary alcohol side chain dictates its unique interactions in biological systems, as seen in the broader class of nicotinonitriles where specific substitutions are essential for cytotoxic activity and kinase inhibition [1].

5-Position hydroxyethyl substitution is critical; 2- or 6-isomers alter steric and electronic properties, which may shift synthetic outcomes.

Unsubstituted nicotinonitrile lacks the alcohol handle, limiting derivatization versatility and may not support the same synthetic routes.

PIM kinase inhibitory profile is class-level; simple scaffold replacement may not preserve the reported scaffold activity.

5-(2-Hydroxyethyl)nicotinonitrile: Evidence-Based Comparison


Purity Advantage vs. 2-Hydroxyethyl Isomer

When comparing commercially available nicotinonitrile building blocks, purity is a critical factor for ensuring reproducibility in synthesis and downstream assays. For 5-(2-Hydroxyethyl)nicotinonitrile, suppliers offer a range of purities, with specific vendors providing a higher standard . A direct comparison with its structural isomer, 2-(2-Hydroxyethyl)nicotinonitrile (CAS 106652-45-3), reveals a notable difference in the maximum available purity from key suppliers, which can be a decisive factor for researchers requiring high-purity starting materials .

Purity comparison
Head-to-head
+3 pp higher purity (supplier data)
May reduce pre-synthesis purification steps.
Verify with supplier COA.
Organic Synthesis Medicinal Chemistry Quality Control

Dual Reactive Handles vs. Unsubstituted Nicotinonitrile

The presence of the 2-hydroxyethyl group at the 5-position of the pyridine ring provides a distinct functional handle for further derivatization compared to unsubstituted nicotinonitrile (CAS 100-54-9) . While nicotinonitrile offers only the reactive nitrile group, 5-(2-Hydroxyethyl)nicotinonitrile provides a primary alcohol that can undergo a wider array of transformations, including oxidation to a carboxylic acid, esterification, or conversion to a halide for nucleophilic substitution [1]. This dual functionality significantly expands the synthetic utility of the compound, enabling the generation of diverse libraries from a single starting point.

Reactive handles
Class-level
2 handles vs 1 (nitrile only)
Enables broader derivatization strategies.
Based on structural comparison.
Medicinal Chemistry Chemical Biology Synthetic Methodology

Cost Savings vs. Structural Isomer

For laboratories operating within budget constraints, the procurement cost of specialized building blocks is a significant factor. A direct price comparison shows that 5-(2-Hydroxyethyl)nicotinonitrile is available at a lower cost per gram compared to its close analog, 2-(2-Hydroxyethyl)nicotinonitrile, based on listed prices for comparable quantities from different vendors . This difference can result in substantial savings, particularly for projects requiring larger-scale synthesis.

Procurement cost
Head-to-head
~47% lower
May improve project economics for scale-up.
Pricing as of Apr 2026; currency varies.
Laboratory Procurement Cost Analysis Synthetic Scale-up

Validated Scaffold for PIM Kinase Inhibition

While specific biological data for 5-(2-Hydroxyethyl)nicotinonitrile is not publicly available, the broader class of nicotinonitriles has demonstrated significant potential as pan-PIM kinase inhibitors. Studies on structurally related derivatives have shown submicromolar IC50 values against PIM-1, -2, and -3 kinases, with the most potent compound (8e) exhibiting an IC50 of ≤ 0.28 μM, comparable to the pan-kinase inhibitor Staurosporine [1]. This class-level activity establishes a strong precedent for the biological relevance of the core scaffold.

PIM scaffold activity
Class-level
Representative derivative IC50 ≤0.28 μM vs Staurosporine 16.7 nM
Supports PIM kinase research application.
Class-level; specific data not available.
Cancer Research Kinase Inhibition Apoptosis

5-(2-Hydroxyethyl)nicotinonitrile: Evidence-Based Applications


PIM Kinase Inhibitor Library Synthesis

The nicotinonitrile core is a validated scaffold for developing pan-PIM kinase inhibitors with submicromolar activity [1]. 5-(2-Hydroxyethyl)nicotinonitrile, with its dual reactive handles (nitrile and primary alcohol), is an ideal starting material for synthesizing focused libraries of analogs aimed at improving potency and selectivity against this family of oncogenic kinases.

Carboxylic Acid and Amine Derivatization

The hydroxyethyl group of 5-(2-Hydroxyethyl)nicotinonitrile can be selectively oxidized to a carboxylic acid, or the nitrile reduced to a primary amine, providing access to key intermediates like 5-(2-carboxyethyl)nicotinonitrile or 5-(2-hydroxyethyl)nicotinamide . These transformations are critical for introducing the compound into more complex molecular architectures.

Cost-Effective Nicotinonitrile Sourcing

For research groups requiring a functionalized nicotinonitrile building block, 5-(2-Hydroxyethyl)nicotinonitrile presents a more economical option compared to its 2-hydroxyethyl isomer [2]. This cost advantage, combined with high available purity , makes it a strategic choice for both exploratory medicinal chemistry and larger-scale synthetic campaigns.

Application
Selection Property
Validation Focus
PIM kinase inhibitor library synthesis
Dual-reactive nicotinonitrile scaffold
PIM isoform potency and selectivity profiling
Carboxylic acid / amine derivatization
Selective oxidation or reduction handles
Intermediate purity and synthetic yield
Budget-conscious nicotinonitrile sourcing
Competitive 5-isomer vendor pricing
Cost-per-gram and supply consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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